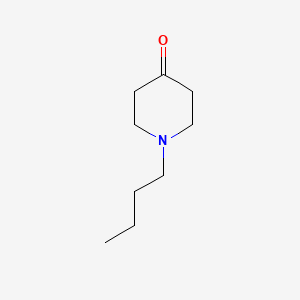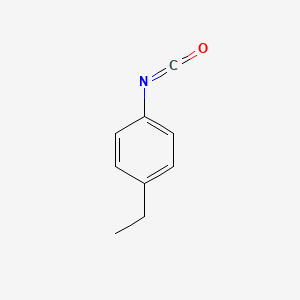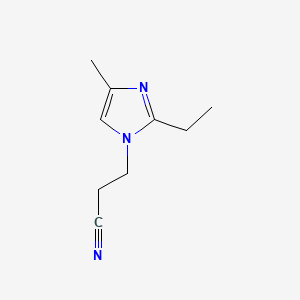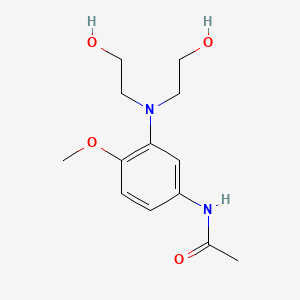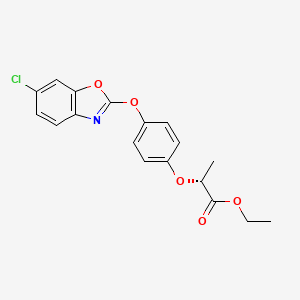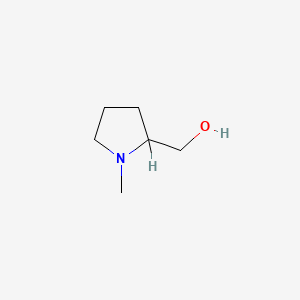
(1-metilpirrolidin-2-il)metanol
Descripción general
Descripción
1-Methylpyrrolidine-2-methanol is a N-alkylpyrrolidine.
Aplicaciones Científicas De Investigación
Síntesis Química
“(1-metilpirrolidin-2-il)metanol” se utiliza en diversas áreas de la síntesis química . Puede servir como precursor de ligandos de fosfina para reacciones de acoplamiento cruzado de Grignard asimétricas catalíticas .
Ciencia de Materiales
En el campo de la ciencia de materiales, este compuesto se puede utilizar en la síntesis de nuevos materiales . Sus propiedades únicas pueden contribuir al desarrollo de materiales innovadores con características mejoradas.
Cromatografía
“this compound” se puede utilizar en cromatografía, una técnica de laboratorio para la separación de mezclas . Sus propiedades pueden mejorar el proceso de separación, lo que lleva a resultados más precisos.
Investigación Analítica
Este compuesto también se puede utilizar en investigación analítica . Puede servir como reactivo o estándar en varios métodos analíticos, contribuyendo a la precisión y confiabilidad de los resultados.
Investigación en Ciencias de la Vida
En la investigación en ciencias de la vida, “this compound” se puede utilizar en el estudio de procesos biológicos . Sus interacciones con moléculas biológicas pueden proporcionar información valiosa sobre estos procesos.
Surfactante
“this compound” se utiliza como surfactante . Pertenece a la clase de surfactantes gemini que tienen un centro quiral en la molécula . Esto lo hace útil en diversas aplicaciones donde la tensión superficial juega un papel crucial.
Mecanismo De Acción
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp ³ -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
(1-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952956 | |
| Record name | (1-Methylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3554-65-2, 30727-24-3, 34381-71-0 | |
| Record name | 1-Methyl-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-1-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3554-65-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Methylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1-Methylpyrrolidin-2-yl)methanol a valuable tool in asymmetric synthesis?
A: (1-Methylpyrrolidin-2-yl)methanol, particularly its (S)-enantiomer, serves as a highly effective chiral catalyst for a variety of enantioselective reactions. Its structure allows for the formation of well-defined chiral environments, which is crucial for controlling the stereochemical outcome of reactions. [, ].
Q2: What types of reactions are effectively catalyzed by (1-Methylpyrrolidin-2-yl)methanol?
A: Research has demonstrated the successful application of (1-Methylpyrrolidin-2-yl)methanol in catalyzing enantioselective additions of organozinc reagents to aldehydes. This includes reactions with a wide range of aldehydes, including aliphatic, aromatic, and heteroaromatic aldehydes, leading to the formation of chiral secondary alcohols with high enantiomeric excesses. [, , , , , ].
Q3: Can you provide a specific example of (1-Methylpyrrolidin-2-yl)methanol's catalytic efficiency?
A: A compelling example is the catalytic asymmetric synthesis of protected D-erythro-(2S,3R)-sphingosine. This was achieved through the diastereoselective pentadec-1-enylation of tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate with pentadec-1-enyl(ethyl)zinc, utilizing (R)-diphenyl(1-methylpyrrolidin-2-yl)methanol as the chiral catalyst. [].
Q4: Beyond aldehydes, are there other substrates where (1-Methylpyrrolidin-2-yl)methanol demonstrates catalytic activity?
A: Yes, (1-Methylpyrrolidin-2-yl)methanol has also proven effective in catalyzing the enantioselective addition of dialkylzinc reagents to alkynyl aldehydes. This reaction pathway offers a valuable route to optically active sec-alkynyl alcohols. [].
Q5: What is the significance of achieving high enantiomeric excesses in these reactions?
A: High enantiomeric excesses are paramount in the synthesis of chiral compounds, particularly for pharmaceutical applications. Since enantiomers of a chiral molecule can exhibit different biological activities, obtaining the desired enantiomer with high purity is crucial for drug efficacy and safety. [, ].
Q6: Does the structure of (1-Methylpyrrolidin-2-yl)methanol offer any insights into its catalytic activity?
A: The presence of both a nitrogen atom and a hydroxyl group within the pyrrolidine ring of (1-Methylpyrrolidin-2-yl)methanol plays a significant role in its catalytic behavior. These functional groups can coordinate with metal centers, such as zinc in dialkylzinc reagents, facilitating the formation of organized transition states that lead to enantioselective product formation. [, ].
Q7: Has there been any investigation into the impact of modifying the structure of (1-Methylpyrrolidin-2-yl)methanol on its catalytic activity?
A7: While the provided research focuses primarily on (1-Methylpyrrolidin-2-yl)methanol itself, exploring the structure-activity relationship by modifying its substituents could unveil valuable information. Such studies could potentially lead to the development of even more efficient and selective catalysts for asymmetric synthesis.
Q8: What are the broader implications of using (1-Methylpyrrolidin-2-yl)methanol as a chiral catalyst?
A: The successful application of (1-Methylpyrrolidin-2-yl)methanol in asymmetric synthesis contributes significantly to the development of more efficient and sustainable synthetic routes for chiral compounds. This has implications for various fields, including pharmaceuticals, agrochemicals, and materials science, where the demand for enantiomerically pure compounds continues to rise. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



